molecular formula C4H9NO3S B3149387 Azetidin-3-yl methanesulfonate CAS No. 67160-19-4

Azetidin-3-yl methanesulfonate

Cat. No.: B3149387
CAS No.: 67160-19-4
M. Wt: 151.19 g/mol
InChI Key: OQKCHUBGQMUWHK-UHFFFAOYSA-N
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Description

Azetidin-3-yl methanesulfonate is a chemical compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, which imparts unique reactivity and stability properties

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl methanesulfonate is a proline analog and a proline formation inhibitor . Proline is a proteinogenic amino acid that plays a crucial role in protein synthesis and structure. The interaction of this compound with enzymes and proteins involved in proline metabolism could potentially influence various biochemical reactions .

Molecular Mechanism

The exact molecular mechanism of this compound is not fully understood. As a proline analog, it may interact with biomolecules involved in proline metabolism. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and alterations in protein structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl methanesulfonate typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

Azetidine+Methanesulfonyl chlorideAzetidin-3-yl methanesulfonate\text{Azetidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Azetidine+Methanesulfonyl chloride→Azetidin-3-yl methanesulfonate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different azetidine derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of azetidine derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Various azetidine derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

    Reduction: Reduced azetidine derivatives with different functional groups.

Scientific Research Applications

Azetidin-3-yl methanesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of azetidin-3-yl methanesulfonate.

    Azetidin-2-one: Another azetidine derivative with different reactivity and applications.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity.

Uniqueness

This compound is unique due to its specific functional group, which imparts distinct reactivity and potential applications in synthesis and medicinal chemistry. Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

azetidin-3-yl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(6,7)8-4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCHUBGQMUWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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